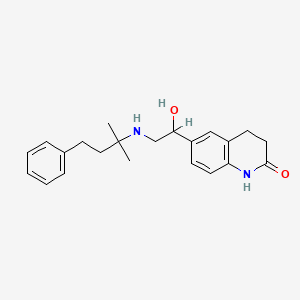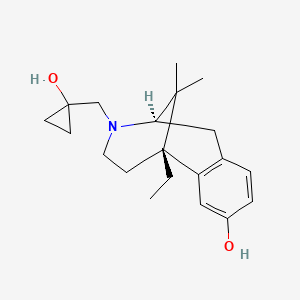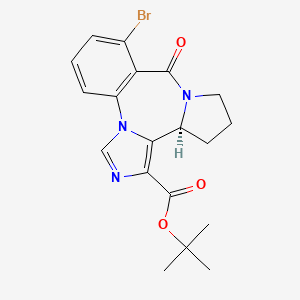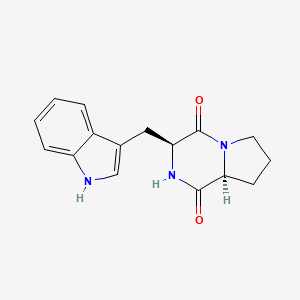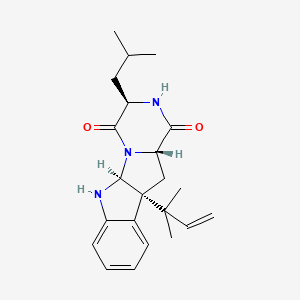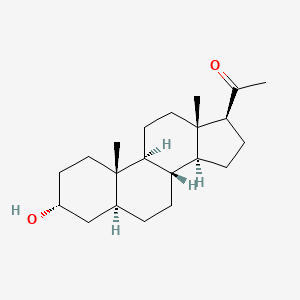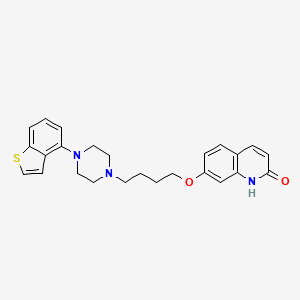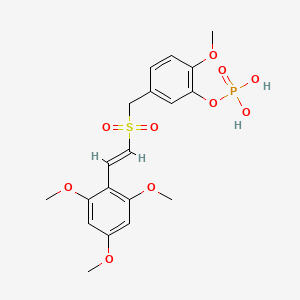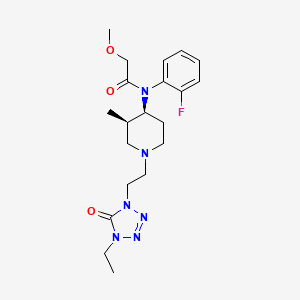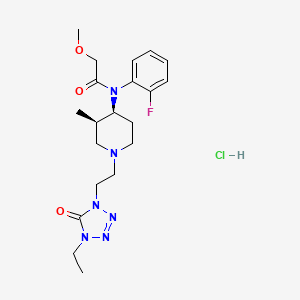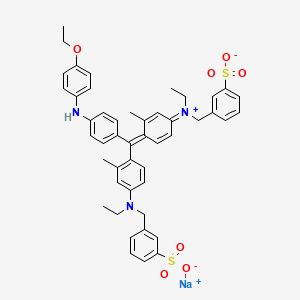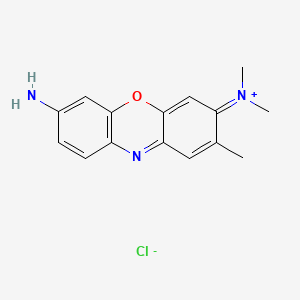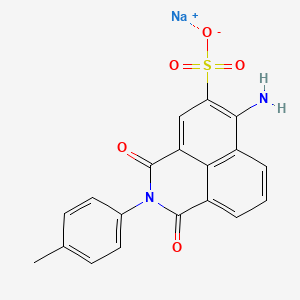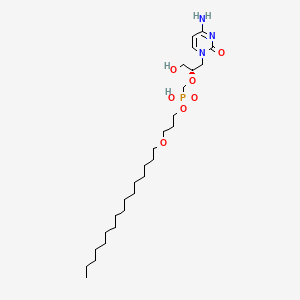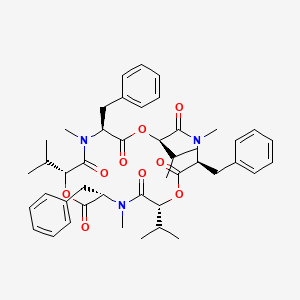
Beauvericin
説明
Beauvericin is a depsipeptide with antibiotic and insecticidal effects belonging to the enniatin family . It was isolated from the fungus Beauveria bassiana, but is also produced by several other fungi, including several Fusarium species . It may therefore occur in grain (such as corn, wheat, and barley) contaminated with these fungi .
Synthesis Analysis
Beauvericin biosynthesis is rapidly catalyzed by Beauvericin synthetase through a nonribosomal, thiol-templated mechanism . The synthesis of Beauvericin involves linking N-Methyl-L-phenylalanine, (2R)-hydroxylvaleric acid, and (2R,3S)- or (2R,3R)-2-hydroxy-2-methylpentanoic acid and cyclizing them to form the target natural products .Molecular Structure Analysis
Beauvericin is a cyclic hexadepsipeptide with alternating N-methyl-phenylalanyl and D-hydroxy-iso-valeryl residues . Its molecular formula is C45H57N3O9 and it has a molecular weight of 783.9 g/mol .Chemical Reactions Analysis
Beauvericin has been found to block multidrug efflux and inhibit the global regulator TORC1 kinase, thereby activating the protein kinase CK2 and inhibiting the molecular chaperone Hsp90 .Physical And Chemical Properties Analysis
Beauvericin has a molecular formula of C45H57N3O9 and a molecular weight of 783.9 g/mol . It is a solid compound .科学的研究の応用
-
Anticancer Research
- Field : Oncology .
- Application : BEA has shown potential as an anticancer agent. It can increase intracellular calcium levels and induce cancer cell death through oxidative stress and apoptosis .
- Methods : The anticancer effect of BEA is usually studied in vitro using cancer cell lines. The cells are treated with BEA, and various assays are performed to measure cell viability, apoptosis, and other cellular responses .
- Results : BEA has shown promising results in reducing tumor volumes and weights in both allo- and xenograft models without any adverse effects .
-
Antibacterial Research
- Field : Microbiology .
- Application : BEA has exhibited effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria .
- Methods : The antibacterial activity of BEA is typically assessed using in vitro assays, where bacterial cultures are exposed to BEA and the inhibition of bacterial growth is measured .
- Results : BEA has shown strong antibacterial activity against a variety of human, animal, and plant pathogenic bacteria .
-
Antiviral Research
- Field : Virology .
- Application : BEA exhibits an effective capacity to inhibit the human immunodeficiency virus type-1 integrase . It also shows promising antiviral activity against SARS-CoV-2 .
- Methods : The antiviral activity of BEA is usually studied using in vitro assays, where viral replication in the presence of BEA is measured .
- Results : In silico results revealed relatively favorable binding energies for BEA to different viral proteins implicated in the vital life stages of the virus .
-
Pesticide Research
- Field : Agriculture .
- Application : BEA, produced by the entomopathogenic fungus Beauveria bassiana, was originally investigated for its pesticide capability .
- Methods : The pesticide activity of BEA is typically assessed using in vivo assays, where pests are exposed to BEA and the inhibition of pest growth or survival is measured .
- Results : BEA has shown to potentiate the activity of pesticides by neutralizing the ATP-binding cassette transporters in arthropods .
-
Antiretroviral Research
- Field : Virology .
- Application : BEA has shown antiretroviral activity .
- Methods : The antiretroviral activity of BEA is usually studied using in vitro assays, where viral replication in the presence of BEA is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Alzheimer’s Disease Research
- Field : Neurology .
- Application : BEA has shown potential in the treatment of Alzheimer’s disease by repressing amyloid plaque formation .
- Methods : The effect of BEA on Alzheimer’s disease is typically studied using in vitro assays or animal models, where the formation of amyloid plaques in the presence of BEA is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Antibiotic Research
- Field : Microbiology .
- Application : BEA has shown potential as an antibiotic. It has been found to be effective against a variety of bacteria .
- Methods : The antibiotic activity of BEA is typically studied using in vitro assays, where bacterial cultures are exposed to BEA and the inhibition of bacterial growth is measured .
- Results : BEA has shown strong antibiotic activity against a variety of bacteria .
-
Insecticidal Research
- Field : Entomology .
- Application : BEA, produced by the entomopathogenic fungus Beauveria bassiana, was originally investigated for its insecticidal capability .
- Methods : The insecticidal activity of BEA is typically assessed using in vivo assays, where insects are exposed to BEA and the inhibition of insect growth or survival is measured .
- Results : BEA has shown to have insecticidal effects on a variety of insects .
-
Herbicidal Research
- Field : Agriculture .
- Application : BEA has shown potential as a herbicide .
- Methods : The herbicidal activity of BEA is typically studied using in vivo assays, where plants are exposed to BEA and the inhibition of plant growth is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Anti-Haptotactic Research
- Field : Cell Biology .
- Application : BEA has shown anti-haptotactic activity .
- Methods : The anti-haptotactic activity of BEA is typically studied using in vitro assays, where cell migration in the presence of BEA is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Anti-Cholesterol Research
- Field : Biochemistry .
- Application : BEA has shown potential in the treatment of high cholesterol .
- Methods : The effect of BEA on cholesterol levels is typically studied using in vitro assays or animal models, where the cholesterol levels in the presence of BEA are measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Chemosensitizer Research
- Field : Pharmacology .
- Application : BEA has shown potential as a chemosensitizer .
- Methods : The chemosensitizing activity of BEA is typically studied using in vitro assays, where the effect of BEA on the sensitivity of cells to chemotherapy drugs is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Antibiotic Research
- Field : Microbiology .
- Application : BEA has shown potential as an antibiotic. It has been found to be effective against a variety of bacteria .
- Methods : The antibiotic activity of BEA is typically studied using in vitro assays, where bacterial cultures are exposed to BEA and the inhibition of bacterial growth is measured .
- Results : BEA has shown strong antibiotic activity against a variety of bacteria .
-
Insecticidal Research
- Field : Entomology .
- Application : BEA, produced by the entomopathogenic fungus Beauveria bassiana, was originally investigated for its insecticidal capability .
- Methods : The insecticidal activity of BEA is typically assessed using in vivo assays, where insects are exposed to BEA and the inhibition of insect growth or survival is measured .
- Results : BEA has shown to have insecticidal effects on a variety of insects .
-
Herbicidal Research
- Field : Agriculture .
- Application : BEA has shown potential as a herbicide .
- Methods : The herbicidal activity of BEA is typically studied using in vivo assays, where plants are exposed to BEA and the inhibition of plant growth is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Anti-Haptotactic Research
- Field : Cell Biology .
- Application : BEA has shown anti-haptotactic activity .
- Methods : The anti-haptotactic activity of BEA is typically studied using in vitro assays, where cell migration in the presence of BEA is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Anti-Cholesterol Research
- Field : Biochemistry .
- Application : BEA has shown potential in the treatment of high cholesterol .
- Methods : The effect of BEA on cholesterol levels is typically studied using in vitro assays or animal models, where the cholesterol levels in the presence of BEA are measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
-
Chemosensitizer Research
- Field : Pharmacology .
- Application : BEA has shown potential as a chemosensitizer .
- Methods : The chemosensitizing activity of BEA is typically studied using in vitro assays, where the effect of BEA on the sensitivity of cells to chemotherapy drugs is measured .
- Results : The specific outcomes of these studies are not detailed in the available resources .
将来の方向性
Beauvericin has been studied as a potential antineoplastic agent . It has a wide range of biological activities and is being considered a potential candidate for medicinal and pesticide research . Dual targeting of multidrug efflux and TOR signaling provides a powerful, broadly effective therapeutic strategy for treating fungal infectious disease that evades resistance .
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-FFCOJMSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891834 | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
CAS RN |
26048-05-5 | |
| Record name | Beauvericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEAUVERICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



